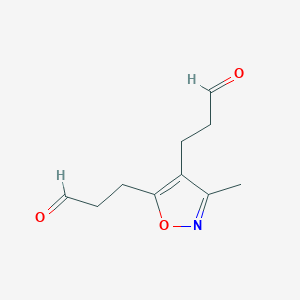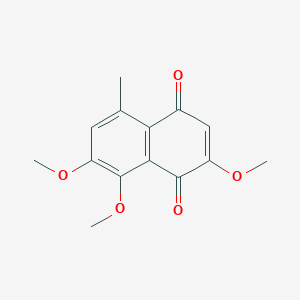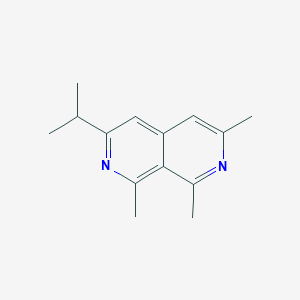![molecular formula C5H12O5Si B14386818 {3-[(Oxiran-2-yl)oxy]propyl}silanetriol CAS No. 90052-36-1](/img/structure/B14386818.png)
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and versatility. The compound contains an oxirane ring, which is a three-membered cyclic ether, and a silanetriol group, which includes silicon bonded to three hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol typically involves the reaction of an epoxide with a silane compound. One common method is the reaction of glycidol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Substitution: The hydroxyl groups in the silanetriol moiety can participate in substitution reactions, forming new bonds with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and adhesion promoter in the synthesis of advanced materials.
Biology: The compound is employed in the preparation of biofunctionalized surfaces for protein immobilization and cell culture studies.
Medicine: It is utilized in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of epoxy resins, adhesives, and sealants due to its excellent bonding properties.
Mécanisme D'action
The mechanism of action of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol involves its ability to form strong covalent bonds with various substrates. The oxirane ring can react with nucleophiles, leading to the formation of stable linkages. The silanetriol group can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is unique due to its combination of an oxirane ring and a silanetriol group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
90052-36-1 |
|---|---|
Formule moléculaire |
C5H12O5Si |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
trihydroxy-[3-(oxiran-2-yloxy)propyl]silane |
InChI |
InChI=1S/C5H12O5Si/c6-11(7,8)3-1-2-9-5-4-10-5/h5-8H,1-4H2 |
Clé InChI |
YDLMFYYPUHTGBI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)OCCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


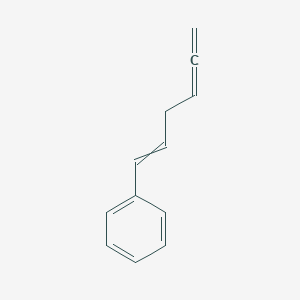
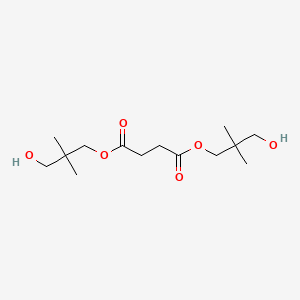
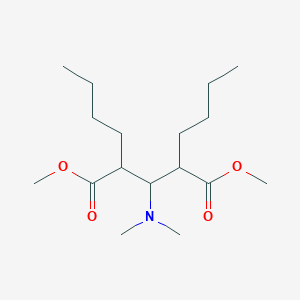
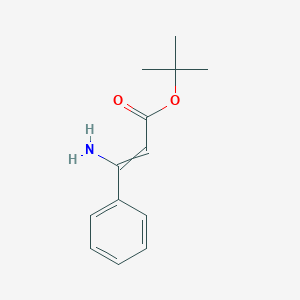
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

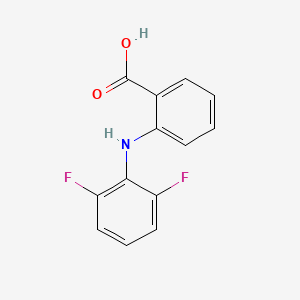

![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
